molecular formula C14H19NO2 B4235628 N-butyl-3,4-dihydro-1H-isochromene-1-carboxamide

N-butyl-3,4-dihydro-1H-isochromene-1-carboxamide

Cat. No.: B4235628
M. Wt: 233.31 g/mol
InChI Key: RFWRLJQUDNYJPO-UHFFFAOYSA-N
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Description

N-butyl-3,4-dihydro-1H-isochromene-1-carboxamide: is a chemical compound with a unique structure that includes an isochromene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-3,4-dihydro-1H-isochromene-1-carboxamide typically involves the reaction of isochromene derivatives with butylamine. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction. The specific steps include:

    Formation of Isochromene Derivative: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Amidation Reaction: The isochromene derivative is then reacted with butylamine to form the desired carboxamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-butyl-3,4-dihydro-1H-isochromene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-butyl-3,4-dihydro-1H-isochromene-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-butyl-3,4-dihydro-1H-isochromene-1-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-butyl-3,4-dihydro-1H-isochromene-1-carboxylate
  • N-butyl-3,4-dihydro-1H-isochromene-1-sulfonamide
  • N-butyl-3,4-dihydro-1H-isochromene-1-thioamide

Uniqueness

N-butyl-3,4-dihydro-1H-isochromene-1-carboxamide is unique due to its specific isochromene ring system and the presence of a butyl group. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

N-butyl-3,4-dihydro-1H-isochromene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-2-3-9-15-14(16)13-12-7-5-4-6-11(12)8-10-17-13/h4-7,13H,2-3,8-10H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFWRLJQUDNYJPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1C2=CC=CC=C2CCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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